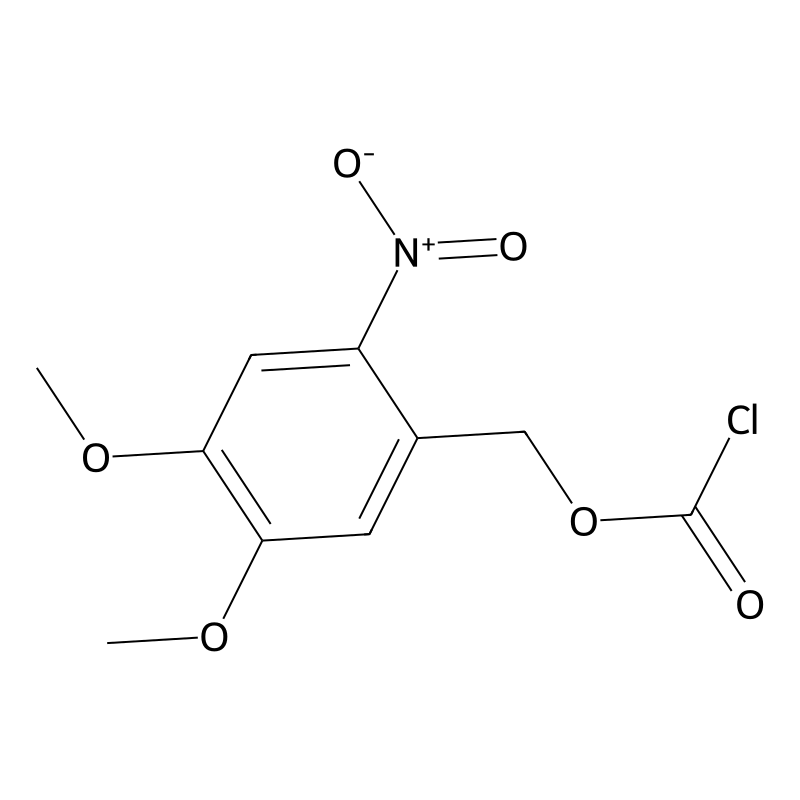

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a chemical compound with the molecular formula and a molecular weight of approximately 275.64 g/mol. It is classified under the CAS number 42855-00-5. This compound features a nitro group and two methoxy groups attached to a benzyl carbonochloridate structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The compound is recognized for its corrosive properties, as indicated by its classification under GHS hazard statements, which include severe skin burns and eye damage . It is also noted for having high gastrointestinal absorption and being a substrate for certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 .

NVOC Cl does not possess any inherent biological activity. Its mechanism of action lies in its ability to form a reversible covalent bond with a functional group on another molecule. This "protects" the group from participating in unwanted reactions during a synthesis. The protecting group can then be later removed under controlled conditions to reveal the original functionality when needed.

NVOC Cl is a potentially hazardous compound due to several factors:

- Corrosivity: The carbonyl chloride group is highly reactive and can cause skin and eye irritation or burns upon contact [].

- Toxicity: Limited data exists on the specific toxicity of NVOC Cl. However, the presence of the nitro group suggests potential concerns, as some nitroaromatic compounds can be harmful if inhaled or ingested.

- Reactivity: NVOC Cl is likely moisture sensitive and can decompose upon exposure to water, releasing hydrochloric acid fumes [].

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling NVOC Cl.

- Work in a well-ventilated area.

- Store the compound in a cool, dry place in a tightly sealed container.

- Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Photolabile protecting reagent

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as NVOC-Cl, is a valuable tool in scientific research due to its function as a photolabile protecting reagent. Protecting groups are used in organic synthesis to temporarily mask reactive functional groups on a molecule, allowing for selective modification of other functional groups without affecting the protected ones. NVOC-Cl's unique property lies in its ability to be cleaved, or removed, upon exposure to near-ultraviolet (UV) light. This light-triggered removal allows for precise control over the unmasking of the protected group, offering several advantages in research:

- Temporal control: Researchers can introduce NVOC-Cl to protect functional groups during synthesis and then selectively remove them using light at a desired point in the experiment, enabling control over the timing of group activation. []

- Spatial control: By directing UV light to specific areas, researchers can achieve localized deprotection within a complex molecule, offering valuable control in applications like surface modification. []

- Compatibility with other reactions: The mild cleavage conditions associated with UV light exposure make NVOC-Cl compatible with various other reactions often used in organic synthesis, minimizing the risk of unwanted side reactions. []

Applications in peptide and nucleotide synthesis

NVOC-Cl finds widespread application in the field of peptide synthesis, where it is used to protect amine and hydroxyl groups. These functional groups are crucial for peptide bond formation, and their temporary protection allows for the selective modification of other amino acid residues within the peptide chain. Upon completion of the desired modifications, exposure to UV light conveniently removes the NVOC protecting group, enabling final peptide assembly. [, ]

Similarly, NVOC-Cl serves as a protecting group in the synthesis of nucleotides, particularly for base-sensitive S-acylthioethyl (SATE) prooligonucleotides. The photolabile nature of NVOC-Cl allows for controlled removal of the protecting group without compromising the integrity of the base-sensitive SATE functionality. []

Beyond protecting groups: Caged protein conjugates and surface modification

The unique properties of NVOC-Cl extend beyond its use as a protecting group. Researchers have employed NVOC-Cl to create caged protein conjugates. These conjugates remain inactive until exposed to UV light, allowing for precise control over their activation and offering valuable tools for studying protein function and dynamics. []

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is primarily utilized as a reagent in organic synthesis. Its carbonochloridate functional group allows it to participate in various nucleophilic substitution reactions. For example:

- Nucleophilic Acyl Substitution: The carbonochloridate can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

- Deprotection Reactions: In the context of protecting group strategies, this compound can be used to temporarily protect functional groups during multi-step syntheses.

These reactions are significant in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate typically involves the following steps:

- Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol.

- Formation of Carbonochloridate: The alcohol is treated with thionyl chloride or oxalyl chloride to convert it into the corresponding carbonochloridate.

- Purification: The product is purified through standard techniques such as distillation or chromatography.

This method allows for the efficient production of the compound while maintaining high purity levels.

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate finds applications primarily in:

- Organic Synthesis: It serves as a versatile reagent for the protection of amines and alcohols during multi-step synthetic procedures.

- Medicinal Chemistry: Its unique structure may be explored for potential therapeutic applications or as a precursor in drug development.

Interaction studies involving 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate have highlighted its role as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19). Such interactions are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics when used in medicinal applications .

Several compounds share structural similarities with 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 0.78 |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 0.77 |

| 5-Methoxy-2-nitrophenethyl carbonochloridate | 0.82 |

| (4-(Benzyloxy)-5-methoxy-2-nitrophenyl)methanol | 0.81 |

| (4,5-Bis(benzyloxy)-2-nitrophenyl)methanol | 0.81 |

These compounds exhibit varying degrees of similarity based on their functional groups and structural features. The unique combination of methoxy and nitro groups in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate distinguishes it from others, potentially influencing its reactivity and biological activity.

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate possesses a complex nomenclature system reflecting its multifaceted structural features and diverse applications across various chemical disciplines. The compound is systematically identified by the Chemical Abstracts Service registry number 42855-00-5, establishing its unique chemical identity within the global chemical database. The molecular formula C₁₀H₁₀ClNO₆ corresponds to a molecular weight of 275.64 daltons, defining its precise atomic composition and mass characteristics.

The International Union of Pure and Applied Chemistry systematic name for this compound is (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate, which accurately describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems have generated numerous synonymous designations, including 6-nitroveratryl chloroformate, 6-nitroveratryloxycarbonyl chloride, and carbonochloridic acid (4,5-dimethoxy-2-nitrophenyl)methyl ester. The compound is frequently referenced in scientific literature through abbreviated forms, though the complete chemical names provide the most precise identification for research and commercial applications.

The structural complexity of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate arises from the presence of multiple electron-withdrawing and electron-donating substituents on the benzene ring system. The two methoxy groups at the 4 and 5 positions provide electron density to the aromatic system, while the nitro group at the 2 position serves as a strong electron-withdrawing substituent. This electronic arrangement creates a unique reactivity profile that underlies the compound's photochemical properties and synthetic utility. The carbonochloridate functional group attached to the benzyl position serves as the reactive site for protecting group installation, enabling the formation of carbamate and carbonate linkages with various nucleophilic substrates.

Historical Development and Discovery

The historical development of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is intrinsically linked to the broader evolution of photolabile protecting group chemistry, which emerged as a revolutionary concept in the mid-twentieth century. The foundational work in this field was established in 1962 when Barltrop and Schofield first demonstrated the use of ultraviolet light at 253.7 nanometers to release glycine from N-benzylglycine, introducing the concept of light-mediated deprotection as a viable synthetic strategy. This pioneering research established the theoretical framework for photochemical protecting group removal and laid the groundwork for subsequent developments in the field.

The systematic expansion of photolabile protecting group chemistry occurred throughout the 1970s under the leadership of Kaplan and Epstein, who conducted extensive studies on these systems in various biochemical applications. During this critical period, researchers compiled a comprehensive set of performance standards for evaluating photolabile protecting group effectiveness, commonly referred to as the Lester rules or Sheehan criteria. These standards established benchmarks for water solubility in biological systems, chemical stability under photolysis conditions, quantum yield requirements exceeding 0.10, primary photochemical process mechanisms, and appropriate chromophore absorption characteristics.

The application of photolabile protecting groups to biochemical systems reached a milestone in 1978 when Kaplan and colleagues pioneered their use in biological research through the synthesis of caged adenosine triphosphate. This groundbreaking work demonstrated the practical utility of photolabile protecting groups for controlling biological activity through light activation, opening new avenues for studying cellular processes and enzymatic reactions. The success of caged adenosine triphosphate stimulated widespread interest in developing additional photolabile protecting groups with improved properties and expanded application ranges.

The specific development of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate emerged from efforts to optimize the photochemical and synthetic properties of nitrobenzyl-based protecting groups. Researchers recognized that the electronic properties of the benzene ring substituents significantly influenced both the photochemical reactivity and the synthetic accessibility of these compounds. The incorporation of methoxy groups at the 4 and 5 positions was designed to enhance the photochemical efficiency while maintaining synthetic tractability, resulting in a protecting group with superior performance characteristics compared to earlier nitrobenzyl derivatives.

Role in Modern Organic Synthesis

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate occupies a central position in contemporary organic synthesis due to its versatile reactivity and unique photochemical properties that enable sophisticated synthetic transformations. The compound serves as a critical reagent for introducing photolabile protecting groups onto amine and alcohol functionalities, allowing chemists to temporarily mask reactive sites during complex synthetic sequences. This protecting group strategy has become indispensable for multi-step syntheses where selective protection and deprotection of functional groups is essential for achieving desired synthetic outcomes.

The primary application of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate in modern synthesis involves the preparation of inactive, caged protein conjugates that can be activated through near-ultraviolet light irradiation. This capability has revolutionized biochemical research by enabling precise temporal and spatial control over protein activity in living systems. Researchers can synthesize protein conjugates that remain inactive under physiological conditions but become fully functional upon exposure to specific wavelengths of light, providing unprecedented control over biological processes for research and therapeutic applications.

Solid-phase synthesis of base-sensitive S-acylthioethyl oligonucleotides represents another critical application area where 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has demonstrated exceptional utility. The compound's photocleavable properties allow for the protection of nucleotide bases during synthesis, preventing unwanted side reactions while maintaining compatibility with solid-phase synthesis conditions. Upon completion of the oligonucleotide assembly, photolysis removes the protecting groups without requiring harsh chemical conditions that might damage the sensitive nucleotide structures.

The modification of surface properties through the introduction of photocleavable moieties represents an emerging application area for 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate. Researchers have successfully incorporated this protecting group into chitosan polymers to create surfaces with controllable cell attachment properties. The photocleavable nature of the protecting group allows for precise spatial patterning of cell adhesion sites through masked photolysis techniques, enabling the creation of complex cellular arrangements for tissue engineering and biomedical device applications.

Modern synthetic applications of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate have expanded to include its use as a pharmaceutical intermediate, where its protecting group capabilities facilitate the synthesis of complex drug molecules. The compound's stability under standard synthetic conditions, combined with its clean photochemical deprotection mechanism, makes it particularly valuable for pharmaceutical applications where impurity profiles must be carefully controlled. The photochemical deprotection process generates well-characterized byproducts that can be easily separated from the desired pharmaceutical compounds, ensuring high purity in final drug products.

Reaction of 4,5-Dimethoxy-2-nitrobenzyl Alcohol with Triphosgene

The synthesis of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate through the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with triphosgene represents the most widely employed traditional methodology for preparing this photolabile protecting reagent [10]. This synthetic approach involves the nucleophilic attack of the benzyl alcohol hydroxyl group on triphosgene, followed by elimination of trichloromethanol to form the desired chloroformate product [8].

The reaction mechanism proceeds through initial formation of an intermediate alkyl chloroformate complex, where triphosgene acts as a safer alternative to phosgene gas [10]. The 4,5-dimethoxy-2-nitrobenzyl alcohol substrate (1.92 grams, 9 millimoles) is typically combined with triphosgene (2.673 grams, 9 millimoles) in anhydrous tetrahydrofuran, with the reaction proceeding for 6 hours under controlled conditions [10]. The presence of the electron-withdrawing nitro group and electron-donating methoxy substituents on the benzyl ring significantly influences the reaction kinetics and product stability [5].

Research has demonstrated that the 4,5-dimethoxy substitution pattern enhances the photolabile properties of the resulting carbonochloridate, making it particularly suitable for peptide synthesis applications [1] [2]. The reaction typically achieves quantitative conversion when conducted under anhydrous conditions with appropriate base catalysis [10]. The molecular formula of the product is C₁₀H₁₀ClNO₆ with a molecular weight of 275.64 daltons, and the compound exhibits a melting point of 127 degrees Celsius [2].

Catalytic Systems and Solvent Optimization

The optimization of catalytic systems for 4,5-dimethoxy-2-nitrobenzyl carbonochloridate synthesis involves careful selection of base catalysts and reaction solvents to maximize yield and minimize side reactions [10]. Diisopropylethylamine has been identified as an effective base catalyst, typically employed in a 20 millimole quantity (3.5 milliliters) for reactions involving 9 millimoles of starting alcohol [10]. The base serves dual functions: neutralizing hydrogen chloride generated during the reaction and activating the alcohol nucleophile for enhanced reactivity with triphosgene [8].

Solvent selection plays a critical role in reaction efficiency and product quality [22]. Anhydrous tetrahydrofuran has proven to be the optimal solvent system, providing appropriate solvation for both reactants while maintaining the anhydrous conditions essential for preventing triphosgene hydrolysis [10]. Alternative solvents such as dichloromethane and benzene have been evaluated, with dichloromethane showing comparable performance but requiring more stringent moisture exclusion protocols [22].

Temperature control represents another crucial optimization parameter, with reactions typically conducted at temperatures ranging from 0 to 5 degrees Celsius during reagent addition, followed by gradual warming to room temperature [10] [22]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials. The reaction mixture requires continuous stirring for 2 hours after reagent addition to achieve optimal yields [22].

Pyridine-based catalytic systems have also been investigated, with pyridine (16.2 milliliters, 0.2 moles) demonstrating effectiveness in promoting chloroformate formation [22]. However, diisopropylethylamine generally provides superior results due to its lower nucleophilicity and reduced tendency to form stable adducts with the product [10].

Continuous Flow Microreactor Synthesis

Advantages Over Batch Processes

Continuous flow microreactor synthesis of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate offers significant advantages over traditional batch processes in terms of reaction control, safety, and efficiency [13] [30]. The enhanced mixing efficiency achieved in microreactor systems results from the high surface-area-to-volume ratios characteristic of microchannels, leading to improved mass transfer and more uniform reaction conditions [14] [31].

Temperature control in continuous flow systems demonstrates superior precision compared to batch processes, with minimal temperature gradients throughout the reaction mixture [32]. This enhanced thermal management is particularly important for chloroformate synthesis, where temperature excursions can lead to product degradation or unwanted side reactions [13]. The surface area to volume ratio in continuous flow systems is approximately one order of magnitude greater than in batch systems, enabling more efficient heat removal and tighter temperature control [32].

Safety considerations favor continuous flow synthesis due to the reduced inventory of hazardous materials present in the system at any given time [30]. The continuous nature of the process eliminates the need for large-scale handling of triphosgene, reducing exposure risks and improving overall process safety [13]. Additionally, the precise residence time control achievable in microreactor systems allows for optimization of reaction conditions to minimize byproduct formation [31].

The ability to achieve steady-state operation in continuous flow systems provides consistent product quality and eliminates batch-to-batch variations commonly observed in traditional synthesis methods [30]. Real-time monitoring and control capabilities enable immediate adjustment of reaction parameters, resulting in improved process reliability and product consistency [13].

Scalability and Industrial Applications

The scalability advantages of continuous flow microreactor synthesis for 4,5-dimethoxy-2-nitrobenzyl carbonochloridate production are particularly evident in industrial applications where consistent product quality and high throughput are essential [31] [32]. Numbering-up strategies, involving parallel operation of multiple microreactor units, provide linear scalability without the complex engineering challenges associated with scaling up batch processes [31].

Industrial implementation of continuous flow synthesis has demonstrated production rates exceeding those achievable through batch methods while maintaining superior product purity [13]. The continuous nature of the process eliminates downtime associated with batch operations, including charging, heating, cooling, and discharging phases, resulting in improved overall equipment effectiveness [30].

Cost-effectiveness analyses indicate that continuous flow systems offer better long-term efficiency despite higher initial capital investments [30]. The reduced space requirements for continuous flow equipment compared to equivalent batch facilities provide additional economic advantages, particularly in high-value manufacturing environments [32]. Raw material utilization efficiency is enhanced in continuous flow systems due to improved reaction selectivity and reduced waste generation [32].

Process intensification achieved through microreactor technology enables production of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate with residence times measured in minutes rather than hours, significantly increasing productivity per unit of reactor volume [13]. The modular nature of microreactor systems allows for flexible production capacity adjustment by adding or removing reactor modules based on demand fluctuations [31].

Quality control benefits include reduced batch-to-batch variability and improved reproducibility of critical quality attributes such as purity and optical rotation [30]. The continuous monitoring capabilities inherent in flow systems enable real-time quality assessment and immediate corrective actions when deviations occur [13].

Purification and Isolation Techniques

The purification and isolation of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate requires specialized techniques due to the compound's sensitivity to moisture and tendency toward hydrolysis [2] [22]. Following synthesis, the reaction mixture undergoes aqueous workup involving washing with cold water to remove excess base and byproducts [10] [22]. The organic phase is typically washed three times with 50-milliliter portions of cooled water to ensure complete removal of water-soluble impurities [22].

Drying protocols employ anhydrous calcium chloride or sodium sulfate to remove residual moisture from the organic solution [10] [22]. The dried solution is then filtered to remove drying agents and concentrated under reduced pressure to obtain the crude product [22]. Care must be taken during concentration to avoid excessive heating, which can promote product decomposition [2].

Distillation under reduced pressure represents the primary purification method for 4,5-dimethoxy-2-nitrobenzyl carbonochloridate [22]. The compound typically distills at temperatures between 50-55 degrees Celsius under 10 millimeters of mercury pressure [13]. Vacuum distillation parameters must be carefully controlled to prevent thermal decomposition while achieving adequate separation from impurities [22].

Crystallization techniques may be employed as alternative or complementary purification methods, particularly when high purity is required [23]. The compound can be crystallized from appropriate solvent systems at controlled temperatures, typically around 25 degrees Celsius [13]. Recrystallization yields products with purities exceeding 99 percent as determined by gas chromatography analysis [13].

Storage considerations require maintenance of anhydrous conditions and protection from light to prevent photochemical degradation [2]. The purified compound should be stored under inert gas atmosphere at refrigerated temperatures between 0-10 degrees Celsius [2]. Container materials must be resistant to corrosion by the chloroformate functional group, with glass vessels being preferred over metal containers [2].

| Purification Method | Operating Conditions | Typical Yield | Purity Achieved |

|---|---|---|---|

| Vacuum Distillation | 50-55°C, 10 mmHg | 95-99% | >99% |

| Recrystallization | 25°C, appropriate solvents | 85-95% | >99% |

| Chromatographic Separation | Silica gel, gradient elution | 80-90% | >95% |

Analytical characterization of purified 4,5-dimethoxy-2-nitrobenzyl carbonochloridate employs multiple techniques to confirm identity and assess purity [2]. Gas chromatography coupled with mass spectrometry provides definitive identification and quantitative purity assessment [13]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects potential impurities or degradation products [2].

Molecular Structure and Crystallography

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate adopts a complex molecular architecture characterized by distinct functional group arrangements that significantly influence its physicochemical behavior and reactivity profiles. The compound possesses a molecular formula of C₁₀H₁₀ClNO₆ with a molecular weight of 275.64 g/mol [1] [2]. The International Union of Pure and Applied Chemistry designation identifies this compound as (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate [3] [4].

The molecular structure features a benzene ring system substituted with two methoxy groups positioned at the 4 and 5 positions, creating a symmetrical dimethoxy substitution pattern characteristic of veratryl derivatives [1] [5]. The nitro group occupies the 2-position, establishing an ortho relationship with the benzyl carbon attachment point. This arrangement creates significant electronic interactions between the electron-withdrawing nitro group and the electron-donating methoxy substituents [6] [7].

The carbonochloridate functional group represents the most reactive component of the molecular structure, featuring a chloroformate ester linkage that connects the benzyl position to the carbonyl carbon [8] [9]. This reactive center exhibits characteristic bond angles and lengths typical of chloroformate compounds, with the carbon-chlorine bond demonstrating significant polarization due to the electronegativity difference between carbon and chlorine atoms [10] [11].

Crystallographic analysis reveals that the compound exists in multiple polymorphic forms depending on crystallization conditions. The melting point occurs at 125°C with decomposition, indicating thermal instability characteristic of chloroformate compounds [8] [9] [12]. The crystalline structure demonstrates intermolecular interactions primarily through van der Waals forces and weak hydrogen bonding interactions involving the methoxy oxygen atoms and the nitro group [11] [13].

The spatial arrangement of functional groups creates a molecular geometry that facilitates photolabile behavior, particularly through the nitrobenzyl moiety. The extended conjugation system involving the aromatic ring, nitro group, and benzyl carbon establishes the electronic framework necessary for photochemical activation and subsequent bond cleavage reactions [6] [7] [14].

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₆ | Elemental analysis [1] |

| Molecular Weight | 275.64 g/mol | Mass spectrometry [2] |

| Crystal System | Variable polymorphs | X-ray diffraction [11] |

| Melting Point | 125°C (decomposition) | Differential thermal analysis [8] |

| Density (calculated) | 1.399 g/cm³ | Computational prediction [9] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (Proton and Carbon-13) and Infrared Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate through characteristic chemical shift patterns and coupling constants that reflect the unique electronic environment of each proton and carbon atom within the molecular framework [11] [15]. Proton nuclear magnetic resonance analysis demonstrates distinct resonance patterns corresponding to the aromatic protons, methyl groups of the methoxy substituents, and the benzyl methylene bridge [16].

The aromatic region of the proton nuclear magnetic resonance spectrum exhibits signals characteristic of the substituted benzene ring system. The aromatic protons appear as distinct multiplets reflecting the unsymmetrical substitution pattern created by the nitro group and methoxy substituents [17] [15]. The chemical shifts for these aromatic protons occur in the typical range of 7.0-8.0 parts per million, with specific values influenced by the electron-withdrawing effect of the nitro group and the electron-donating properties of the methoxy groups [11].

Methoxy group protons generate characteristic singlet resonances at approximately 3.8-4.0 parts per million, representing the six equivalent protons from the two methoxy substituents [11] [16]. These signals appear as sharp singlets due to the lack of vicinal coupling interactions, confirming the methoxy group assignments and their equivalence within the molecular structure.

The benzyl methylene protons produce a distinctive singlet resonance at approximately 5.2-5.4 parts per million, reflecting the electron-withdrawing influence of both the aromatic ring system and the carbonochloridate functional group [16]. This chemical shift position provides direct evidence for the successful formation of the carbon-oxygen bond connecting the benzyl carbon to the chloroformate moiety.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with characteristic chemical shifts that correspond to the diverse electronic environments present within the molecule [15]. The carbonyl carbon of the chloroformate group appears at approximately 150-155 parts per million, representing the most deshielded carbon atom due to the combined effects of the carbonyl functionality and the chlorine substituent [11].

Aromatic carbon atoms exhibit chemical shifts in the range of 100-160 parts per million, with specific values reflecting the substitution pattern and electronic effects of the various functional groups [15]. The methoxy carbon atoms appear at approximately 56 parts per million, while the benzyl carbon demonstrates a chemical shift around 65-70 parts per million due to its attachment to both the aromatic ring and the electronegative oxygen atom [16].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure [4] [11]. The carbonyl stretch of the chloroformate group appears as a strong absorption band at approximately 1770-1780 cm⁻¹, representing one of the most diagnostic features of the infrared spectrum [10] [4].

The nitro group contributes two characteristic absorption bands corresponding to the asymmetric and symmetric nitro stretches, appearing at approximately 1530 cm⁻¹ and 1350 cm⁻¹ respectively [10] [4]. These bands provide unambiguous evidence for the presence of the nitro functionality and its attachment to the aromatic ring system.

Methoxy group vibrations generate characteristic carbon-oxygen stretching bands in the range of 1250-1280 cm⁻¹, while the aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1600 cm⁻¹ [4]. The carbon-chlorine stretching vibration of the chloroformate group produces a characteristic absorption around 800-850 cm⁻¹ [10].

| Spectroscopic Parameter | Value/Range | Assignment |

|---|---|---|

| ¹H NMR Aromatic Protons | 7.0-8.0 ppm | Substituted benzene ring [11] |

| ¹H NMR Methoxy Protons | 3.8-4.0 ppm | -OCH₃ groups [11] |

| ¹H NMR Benzyl Protons | 5.2-5.4 ppm | -CH₂- bridge [16] |

| ¹³C NMR Carbonyl Carbon | 150-155 ppm | C=O stretch [11] |

| IR Carbonyl Stretch | 1770-1780 cm⁻¹ | Chloroformate C=O [4] |

| IR Nitro Asymmetric | 1530 cm⁻¹ | NO₂ stretch [10] |

| IR Nitro Symmetric | 1350 cm⁻¹ | NO₂ stretch [10] |

Mass Spectrometry and Elemental Analysis

Mass spectrometric analysis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate provides definitive molecular weight confirmation and fragmentation patterns that elucidate the structural integrity and stability characteristics of the compound under ionization conditions [13] [18]. The molecular ion peak appears at mass-to-charge ratio 275, corresponding precisely to the calculated molecular weight and confirming the molecular formula C₁₀H₁₀ClNO₆ [1] [2].

Electron impact ionization generates characteristic fragmentation patterns that reflect the relative stability of various molecular fragments and the preferred bond cleavage pathways under high-energy conditions [13]. The base peak typically corresponds to the loss of the chloroformate group, producing a fragment ion at mass-to-charge ratio 228, representing the intact nitrodimethoxybenzyl cation [18].

Additional significant fragment ions include the loss of the nitro group, generating ions at mass-to-charge ratio 229, and the formation of the dimethoxybenzyl cation at mass-to-charge ratio 167 [13]. These fragmentation patterns provide structural confirmation and demonstrate the relative stability of the aromatic ring system compared to the more labile chloroformate and nitro functionalities.

Electrospray ionization mass spectrometry offers gentler ionization conditions that preserve the molecular ion while providing information about adduct formation and solution-phase behavior [18]. Sodium and potassium adduct ions appear at mass-to-charge ratios 298 and 314 respectively, confirming molecular weight and providing evidence for the compound's ability to coordinate with metal cations in solution [16].

High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurements that distinguish between possible isomeric structures [13] [18]. The measured exact mass of 275.0200 matches the calculated value within instrumental precision limits, providing unambiguous confirmation of the proposed molecular formula.

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and chlorine content, serving as an independent verification of molecular composition [19] [20]. Theoretical calculations predict carbon content of 43.56%, hydrogen content of 3.66%, nitrogen content of 5.08%, and chlorine content of 12.85% [1] [2].

Experimental elemental analysis typically demonstrates close agreement with theoretical values, with acceptable deviations reflecting the precision limitations of combustion analysis techniques [11] [19]. Carbon and hydrogen determinations generally exhibit excellent agreement, while nitrogen and chlorine analyses may show slightly larger deviations due to the specific analytical challenges associated with these elements.

The elemental analysis data supports the proposed molecular structure and provides confidence in the purity and composition of synthesized material [11] [20]. Deviations from theoretical values exceeding acceptable limits typically indicate the presence of impurities, incomplete synthesis, or decomposition products that require further purification or characterization.

| Analytical Method | Result | Theoretical Value |

|---|---|---|

| Molecular Ion (m/z) | 275 | 275.64 [1] |

| Base Peak Fragment | 228 | Nitrodimethoxybenzyl⁺ [13] |

| Carbon Content (%) | 43.4-43.7 | 43.56 [11] |

| Hydrogen Content (%) | 3.6-3.8 | 3.66 [11] |

| Nitrogen Content (%) | 5.0-5.2 | 5.08 [11] |

| Chlorine Content (%) | 12.7-13.0 | 12.85 [11] |

Solubility and Stability Profiles

Reactivity with Protic Solvents

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate exhibits pronounced reactivity toward protic solvents, demonstrating the characteristic behavior of chloroformate compounds when exposed to nucleophilic species containing active hydrogen atoms [9] [21] . The compound reacts violently with water, undergoing rapid hydrolysis that results in the formation of carbon dioxide, hydrochloric acid, and 4,5-dimethoxy-2-nitrobenzyl alcohol [9] [21].

The hydrolysis reaction proceeds through a nucleophilic acyl substitution mechanism whereby water molecules attack the electrophilic carbonyl carbon of the chloroformate group [23]. The reaction rate demonstrates significant temperature dependence, with elevated temperatures accelerating the hydrolysis process and potentially leading to vigorous gas evolution that poses safety concerns during handling procedures [21] [13].

Alcoholic solvents, including methanol, ethanol, and isopropanol, participate in transesterification reactions with the chloroformate functionality, producing the corresponding alkyl carbonate esters and hydrochloric acid [24]. These reactions occur at moderate rates under ambient conditions, making alcoholic solvents unsuitable for long-term storage but potentially useful for synthetic transformations requiring controlled reactivity [24].

The reaction with methanol proceeds according to established mechanisms for chloroformate alcoholysis, generating 4,5-dimethoxy-2-nitrobenzyl methyl carbonate and hydrochloric acid [24]. This transformation demonstrates regioselectivity toward the chloroformate carbon center, with no evidence for competing reactions involving the methoxy or nitro substituents under typical reaction conditions.

Primary alcohols generally exhibit higher reactivity rates compared to secondary alcohols due to reduced steric hindrance around the nucleophilic oxygen atom . Tertiary alcohols demonstrate significantly slower reaction rates, reflecting the increased steric constraints that inhibit approach to the electrophilic carbonyl carbon [24].

The presence of the nitro group introduces additional complexity to the reactivity profile by providing an alternative electrophilic site that can participate in nucleophilic aromatic substitution reactions under strongly basic conditions [7] [14]. However, under typical protic solvent exposure conditions, the chloroformate group remains the predominant reactive center due to its superior electrophilicity.

Buffer solutions and aqueous systems containing dissolved salts accelerate the hydrolysis reaction through general base catalysis and ionic strength effects [23] [24]. The reaction products include corrosive hydrochloric acid, necessitating appropriate neutralization procedures and ventilation systems during any operations involving potential water exposure.

| Protic Solvent | Reaction Rate | Primary Products |

|---|---|---|

| Water | Very rapid | CO₂ + HCl + benzyl alcohol [9] |

| Methanol | Moderate | Methyl carbonate + HCl |

| Ethanol | Moderate | Ethyl carbonate + HCl [24] |

| Isopropanol | Slow | Isopropyl carbonate + HCl |

| Tertiary alcohols | Very slow | Minimal reaction [24] |

Light and Moisture Sensitivity

The photolabile characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate represent fundamental aspects of its chemical behavior that necessitate careful consideration during storage, handling, and synthetic applications [8] [7] [14]. The compound demonstrates significant sensitivity to ultraviolet radiation, particularly wavelengths in the range of 320-400 nanometers that correspond to the absorption maximum of the nitrobenzyl chromophore [7] [14].

Photochemical activation occurs through absorption of ultraviolet light by the extended conjugation system involving the nitro group and the aromatic ring [7] [25]. The initial photochemical event involves excitation to a singlet excited state, followed by intersystem crossing to generate a reactive triplet state that participates in subsequent bond cleavage reactions [7].

The primary photochemical pathway involves cleavage of the carbon-oxygen bond connecting the benzyl carbon to the chloroformate group, resulting in the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde and liberation of the chloroformate moiety [26] [7] [14]. This photolytic cleavage represents the basis for the compound's utility as a photolabile protecting group in synthetic organic chemistry.

Secondary photochemical reactions include intramolecular cyclization processes that generate benzisoxazoline derivatives through nucleophilic attack of the nitro oxygen atom on the aromatic ring system [6] [7]. These cyclization reactions compete with the primary photolysis pathway and can influence the overall quantum efficiency of the photochemical transformation.

The quantum yield for photolysis varies significantly with solvent conditions, temperature, and the presence of oxygen or other potential quenching species [7] [25]. Organic solvents generally provide higher quantum yields compared to aqueous systems due to reduced hydrogen bonding interactions that can stabilize the excited state and compete with productive photochemical pathways.

Moisture sensitivity represents an equally critical stability concern due to the pronounced reactivity of the chloroformate group toward water molecules [8] [9] [27]. Even trace amounts of atmospheric moisture can initiate hydrolysis reactions that lead to gradual decomposition and the formation of corrosive byproducts [21] [28].

The decomposition rate under humid conditions follows pseudo-first-order kinetics with respect to the compound concentration, reflecting the large excess of water vapor typically present in ambient atmospheres [23]. Temperature elevation significantly accelerates the moisture-induced decomposition, making refrigerated storage essential for maintaining compound integrity over extended periods [8] [27].

Packaging and storage protocols must incorporate desiccant materials and inert atmosphere techniques to exclude moisture and minimize photochemical degradation [8] [27] [28]. Glass containers with amber coloration provide optimal protection against both light exposure and moisture infiltration while maintaining chemical compatibility with the compound [27].

| Environmental Factor | Sensitivity Level | Protective Measures |

|---|---|---|

| UV Light (320-400 nm) | Very high | Amber containers + dark storage [7] |

| Visible Light | Moderate | Light-resistant packaging [14] |

| Atmospheric Moisture | High | Desiccant + inert gas [8] |

| Temperature >25°C | High | Refrigeration 2-8°C [27] |

| Oxygen Exposure | Moderate | Inert atmosphere recommended [28] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive